tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient, scalable synthesis approach includes the following steps :
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
The overall yield of this synthesis approach is approximately 35% over eight steps, without the need for chromatographic purification.
Chemical Reactions Analysis
tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as Raney Nickel.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a key building block for drug discovery, exhibiting various biological activities such as growth hormone secretagogues, neurokinin antagonists, and oxytocin antagonists.
Biology: It interacts with a wide range of receptors, making it valuable for studying receptor-ligand interactions.
Industry: The compound’s unique structure makes it useful for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl
These compounds share similar spirocyclic structures but differ in their functional groups and specific biological activities. The uniqueness of tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1260773-19-0 |
---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 4,6-dimethoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(23)21-8-6-19(7-9-21)15-13(20-16(19)22)10-12(24-4)11-14(15)25-5/h10-11H,6-9H2,1-5H3,(H,20,22) |
InChI Key |
HIPTXYOZHQIQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3OC)OC)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.